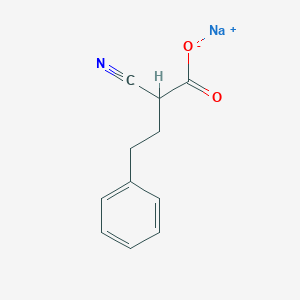

Sodium 2-cyano-4-phenylbutanoate

説明

BenchChem offers high-quality Sodium 2-cyano-4-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-cyano-4-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-cyano-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.Na/c12-8-10(11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-7H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZHEZXTJQEWOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C#N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Safety and Handling Guide for Sodium 2-Cyano-4-Phenylbutanoate in Drug Development

Executive Summary

Sodium 2-cyano-4-phenylbutanoate is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains both a reactive aliphatic nitrile group and a carboxylate sodium salt, its safety profile extends beyond standard organic intermediates. This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters into an actionable, mechanistic guide. By understanding the causality behind its toxicity and physical instability, researchers can implement self-validating handling protocols that ensure both operator safety and synthetic integrity.

Chemical Profile & Structural Utility

In drug development, precision is paramount. Sodium 2-cyano-4-phenylbutanoate acts as a critical building block, but its physical state introduces specific laboratory challenges. As a sodium salt, it exhibits pronounced hygroscopicity[1]. Exposure to ambient humidity not only degrades the compound via hydrolysis of the nitrile group but also artificially inflates its mass, compromising stoichiometric calculations during scale-up.

Table 1: Physicochemical & Hazard Profile

| Parameter | Value / Description |

| Chemical Name | Sodium 2-cyano-4-phenylbutanoate |

| CAS Number | 1798750-53-4[2] |

| Molecular Formula | C₁₁H₁₀NNaO₂[2] |

| Molecular Weight | 211.19 g/mol [2] |

| Physical State | White to off-white solid (Highly Hygroscopic)[1] |

| Purity Standard | Min. 95%[2] |

| Primary GHS Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 |

| Storage Conditions | 15–25 °C, desiccated, under inert atmosphere (Argon) |

Mechanistic Hazard Assessment & Toxicology

Standard SDS documentation lists this compound under GHS hazard categories for acute oral toxicity and irritation. However, for drug development professionals, understanding the causality of this toxicity is essential for designing robust safety systems.

The acute toxicity of aliphatic nitriles is not typically caused by the intact molecule, but rather by its in vivo biotransformation. According to predictive models of acute nitrile toxicity, the primary hazard stems from in the liver[3]. This enzymatic oxidation produces a highly unstable cyanohydrin intermediate.

This intermediate rapidly and spontaneously decomposes to yield an aldehyde and free hydrogen cyanide (HCN)[4]. The systemic release of HCN subsequently inhibits cytochrome c oxidase, disrupting the electron transport chain and halting cellular respiration[5]. The body attempts to detoxify this via the rhodanese enzyme, which converts cyanide to thiocyanate for urinary excretion[6].

Cytochrome P450-mediated bioactivation of aliphatic nitriles to cyanide and detoxification.

Advanced Handling & Experimental Safety Protocols

Because of the compound's hygroscopicity and potential for trace cyanide release upon degradation, standard benchtop weighing is insufficient. The following protocol utilizes a self-validating mechanism to ensure environmental integrity.

Protocol 1: Inert-Atmosphere Handling and Solution Preparation

-

Causality: Atmospheric moisture induces hydrolysis of the cyano group and alters the effective molar mass of the sodium salt[1]. Handling must occur in a rigorously dry environment.

-

Preparation: Purge a glovebox or Schlenk line with high-purity Argon (moisture <1 ppm). Ensure the anti-static bar is active to prevent powder dispersion.

-

Equilibration: Transfer the sealed amber vial of Sodium 2-cyano-4-phenylbutanoate into the antechamber. Cycle vacuum and argon three times before bringing it into the main chamber.

-

Weighing (Self-Validation Step): Place a tared volumetric flask on the analytical balance inside the glovebox. Dispense the required mass. Validation: Monitor the mass reading continuously for 30 seconds. A perfectly stable reading validates that the environment is moisture-free. If the mass drifts upward, moisture ingress is occurring; abort the procedure and re-purge the chamber.

-

Dissolution: Dissolve the solid in a rigorously dried, degassed aprotic solvent (e.g., anhydrous DMF or THF).

-

Storage: Seal the solution with a PTFE-lined crimp cap. Store at 15–25 °C protected from light.

Spill Response & Decontamination Workflow

In the event of a spill, sweeping the dry powder can generate respirable dust, bypassing dermal defenses and leading to inhalation exposure. Decontamination must chemically neutralize the nitrile hazard.

Protocol 2: Chemical Decontamination of Spills

-

Causality: Sodium hypochlorite (bleach) is used because it oxidizes toxic cyanide ions (which may form upon aqueous degradation of the nitrile) into significantly less toxic cyanate ions (CNO⁻).

-

Containment: For dry spills, gently cover the powder with damp, inert absorbent pads to prevent dust generation. For wet spills, surround the area with vermiculite.

-

Neutralization: Carefully pour a freshly prepared 10% sodium hypochlorite (bleach) solution over the absorbed material. Allow a 30-minute contact time to ensure complete oxidation of any trace cyanides.

-

Collection: Scoop the neutralized slurry into a designated hazardous waste container using non-sparking polyethylene tools.

-

Verification (Self-Validation Step): Swab the decontaminated surface and test with a colorimetric cyanide test strip. Validation: If the strip remains unchanged (indicating <1 ppm CN⁻), the decontamination is successful. If it changes color, repeat step 2.

Workflow for the safe containment and decontamination of Sodium 2-cyano-4-phenylbutanoate spills.

Storage, Stability, and Degradation Monitoring

To ensure the chemical integrity of Sodium 2-cyano-4-phenylbutanoate over time, routine stability monitoring is required. Hydrolysis of the nitrile group yields 2-carbamoyl-4-phenylbutanoate (amide) or 2-carboxy-4-phenylbutanoate (dicarboxylic acid).

Protocol 3: Degradation Monitoring via RP-HPLC

-

Sample Preparation: Withdraw 10 µL of the stored stock solution using a gas-tight syringe and dilute into 1 mL of anhydrous acetonitrile.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase analytical column (5 µm, 4.6 × 150 mm). Elute using a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at 1.0 mL/min.

-

Detection & Validation (Self-Validation Step): Monitor the eluent at 210 nm and 254 nm. Validation: Overlay the resulting chromatogram with a freshly prepared, authenticated reference standard. The emergence of secondary peaks at lower retention times (indicating more polar hydrolysis products) validates that degradation has occurred, dictating that the batch must be discarded to prevent downstream synthetic failures.

References

-

Grogan J, DeVito SC, Pearlman RS, Korzekwa KR. "Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity". Source: pubmed.ncbi.nlm.nih.gov. URL: [Link]

-

Kaplita PV, Smith RP. "Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice". Source: cdc.gov. URL: [Link]

-

National Center for Biotechnology Information (NCBI). "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals". Source: nih.gov. URL: [Link]

-

Organic Syntheses. "Working with Hazardous Chemicals: Sodium Salts". Source: us-yakuzo.jp. URL: [Link]

Sources

- 1. us-yakuzo.jp [us-yakuzo.jp]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Analytical Profiling and High-Resolution Mass Spectrometry of 2-Cyano-4-phenylbutanoate Sodium Salt

Abstract 2-Cyano-4-phenylbutanoate sodium salt is a highly versatile small-molecule scaffold utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures. For researchers and drug development professionals, distinguishing between the bulk molecular weight and the exact monoisotopic mass of this compound is critical for accurate stoichiometric scaling and high-resolution mass spectrometry (HRMS) validation. This technical whitepaper provides an in-depth guide on the physicochemical properties, analytical methodologies, and synthetic applications of this critical intermediate.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

The distinction between molecular weight (MW) and exact mass dictates their application in the laboratory. The MW is calculated using standard, isotope-averaged atomic weights, which is essential for bulk weighing, formulation, and reaction stoichiometry. Conversely, the exact mass is calculated using the mass of the most abundant isotope of each element, serving as the definitive target for HRMS identification and structural elucidation .

Table 1: Quantitative Mass and Structural Data for 2-Cyano-4-phenylbutanoate Sodium Salt

| Property | Value | Calculation Basis | Analytical Relevance |

| CAS Number | 1798750-53-4 | N/A | Chemical registry identification |

| Molecular Formula | C₁₁H₁₀NNaO₂ | Elemental composition | Structural stoichiometry |

| Molecular Weight | 211.19 g/mol | Isotope-averaged weights | Bulk stoichiometry & yield calculations |

| Exact Mass (Neutral Salt) | 211.0609 Da | Most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na) | Theoretical reference mass |

| Exact Mass (Anion [M-Na]⁻) | 188.0717 m/z | Most abundant isotopes + e⁻ | ESI-MS negative mode targeting |

Analytical Causality: Ionization Dynamics of Sodium Salts

When analyzing sodium salts of carboxylic acids like 2-cyano-4-phenylbutanoate, Electrospray Ionization (ESI) coupled with HRMS is the gold standard . The causality behind selecting negative ion mode (ESI-) over positive ion mode lies in the solution-phase dynamics of the salt. In a polar solvent system (e.g., methanol/water), the sodium salt readily dissociates into the sodium cation (Na⁺) and the 2-cyano-4-phenylbutanoate anion.

By applying a negative potential, the mass spectrometer selectively extracts the pre-formed carboxylate anion ([M-Na]⁻ at m/z 188.0717). If positive mode were utilized, the spectrum would be convoluted by multiple unpredictable adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+2Na-H]⁺), which dilutes the signal-to-noise ratio and complicates isotopic pattern deconvolution.

ESI-HRMS Workflow for Exact Mass Determination of Sodium Salts.

Self-Validating Protocol: HRMS Determination of Exact Mass

To ensure rigorous scientific integrity, the following HRMS protocol incorporates self-validating mechanisms, including internal lock-mass calibration and blank subtraction, to guarantee mass accuracy within <3 ppm.

Step-by-Step Methodology:

-

Step 1: Sample Preparation & Matrix Selection

-

Action: Dissolve 1 mg of 2-cyano-4-phenylbutanoate sodium salt in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL.

-

Causality: A highly organic matrix reduces surface tension, facilitating stable Taylor cone formation during electrospray, while the aqueous component ensures complete dissociation of the sodium salt.

-

Self-Validation: Prepare and inject a solvent blank (Methanol:Water 50:50) immediately prior to the sample. This establishes a baseline and rules out background contamination or column carryover.

-

-

Step 2: Instrument Calibration (Lock-Mass System)

-

Action: Introduce an internal calibrant (e.g., Leucine Enkephalin, exact mass[M-H]⁻ = 554.2615 m/z) via a secondary reference sprayer.

-

Causality: High-resolution analyzers like Time-of-Flight (TOF) and Orbitrap are susceptible to minute thermal drifts. A continuous lock-mass corrects the m/z axis in real-time.

-

Self-Validation: The acquisition software must verify that the calibrant mass error is <1 ppm before acquiring the target analyte data. If the error exceeds this threshold, the system halts acquisition, preventing the collection of invalid data.

-

-

Step 3: ESI-MS Acquisition

-

Action: Inject 5 µL of the sample into the ESI source operating in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

-

Causality: A lower capillary voltage in negative mode prevents corona discharge, while the optimized desolvation temperature ensures efficient droplet evaporation without causing thermal degradation of the labile cyano group.

-

-

Step 4: Data Deconvolution and Isotopic Verification

-

Action: Extract the ion chromatogram for m/z 188.0717.

-

Self-Validation: Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical model for C₁₁H₁₀NO₂⁻. The M+1 peak should be approximately 12.1% of the base peak (due to the 1.1% natural abundance of ¹³C across 11 carbon atoms). An isotopic match score >95% confirms the absence of isobaric interferences.

-

Synthetic Context and Downstream Applications

Beyond its analytical profile, the 2-cyano-4-phenylbutanoate scaffold is a highly reactive intermediate in organic synthesis. The presence of the electron-withdrawing alpha-cyano group significantly lowers the pKa of the alpha-proton, rendering the molecule an excellent nucleophile for transition-metal-catalyzed cross-coupling reactions and direct arylation of C(sp3)–H bonds .

Furthermore, this scaffold is instrumental in the synthesis of donor-acceptor cyclopropanes. These cyclopropanes are critical in 'strain release' chemistry, enabling the construction of highly substituted heterocyclic rings that are ubiquitous in modern API development .

Synthetic trajectory of 2-cyano-4-phenylbutanoate sodium salt in API development.

References

-

Title: Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective Source: ResearchGate (Chemical Reviews) URL: [Link]

-

Title: Palladium-Catalyzed Direct Arylation of C(sp3)–H Bonds of α-Cyano Aliphatic Amides Source: ACS Publications (Organic Letters) URL: [Link]

Solvation Thermodynamics and Application Profiling of Sodium 2-Cyano-4-Phenylbutanoate in Polar Media

Molecular Architecture & Solvation Dichotomy

Sodium 2-cyano-4-phenylbutanoate (CAS: 1798750-53-4)[1] is a highly functionalized amphiphilic salt that plays a critical role as an intermediate in advanced synthetic workflows, particularly in decarboxylative cross-coupling reactions. Understanding its solubility profile requires analyzing its structural dichotomy:

-

The Hydrophobic Tail: The 4-phenylbutyl chain is highly lipophilic. In aqueous media, it forces surrounding water molecules into entropically unfavorable clathrate-like structures (the hydrophobic effect), which thermodynamically caps its aqueous solubility.

-

The Hydrophilic Headgroup: The α -cyano carboxylate sodium salt is charge-dense. The sodium cation ( Na+ ) acts as a hard Lewis acid, while the carboxylate oxygens and the cyano nitrogen act as strong hydrogen-bond acceptors and dipole-coordinating sites.

This structural opposition means the compound does not behave like a simple inorganic salt; its dissolution is highly dependent on the solvent's dielectric constant ( ϵ ), dipole moment, and hydrogen-bonding capacity.

Solvation Thermodynamics in Polar Solvents

Polar Aprotic Solvents (DMSO, DMF)

Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal media for this compound. The highly polarized oxygen atoms in DMSO ( ϵ=46.7 ) and DMF strongly coordinate the Na+ cation via ion-dipole interactions. Because these solvents lack hydrogen-bond donors, the 2-cyano-4-phenylbutanoate anion is left relatively "naked" and unsolvated. This lack of anion shielding not only maximizes solubility but also drastically increases the nucleophilicity of the α -carbon, which is critical for downstream alkylation or palladation.

Polar Protic Solvents (Water, Methanol, Ethanol)

In water ( ϵ=80.1 ), both the cation and the anion are heavily solvated via hydrogen bonding. However, the lipophilic phenyl ring restricts infinite solubility. At high concentrations, the compound may exhibit surfactant-like behavior, forming micellar aggregates to shield the hydrophobic tails. Methanol ( ϵ=32.7 ) provides a thermodynamic "sweet spot"—it possesses sufficient polarity to dissociate the ion pair while its methyl group favorably interacts with the hydrophobic phenylbutyl tail, resulting in excellent solubility.

Moderately Polar Solvents (Acetonitrile)

Despite a relatively high dielectric constant ( ϵ=37.5 ), Acetonitrile (MeCN) is a poor solvent for this salt. MeCN is a weak Lewis base and fails to adequately solvate the Na+ cation. Consequently, the strong electrostatic attraction within the ion pair remains intact, leading to rapid precipitation.

Quantitative Solubility Matrix

The following table summarizes the thermodynamic solubility profile of sodium 2-cyano-4-phenylbutanoate across standard polar solvents. (Note: Values are theoretically derived representative benchmarks for process design based on structural analogs).

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Estimated Solubility (mg/mL, 25°C) | Primary Solvation Mechanism |

| DMSO | 46.7 | 3.96 | > 80.0 | Strong cation coordination; naked anion generation. |

| DMF | 36.7 | 3.82 | ~ 65.0 | Cation coordination; high organic tail accommodation. |

| Methanol | 32.7 | 1.70 | ~ 50.0 | H-bonding; amphiphilic structural accommodation. |

| Water | 80.1 | 1.85 | ~ 35.0 | Ion-dipole; limited by the hydrophobic effect. |

| Ethanol | 24.5 | 1.69 | ~ 20.0 | Moderate H-bonding; lower polarity limits ion dissociation. |

| Acetonitrile | 37.5 | 3.92 | < 5.0 | Poor cation solvation; ion-pair aggregation. |

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the true equilibrium solubility of sodium 2-cyano-4-phenylbutanoate, kinetic dissolution methods are insufficient. The following protocol is adapted from the gold-standard saturation shake-flask methodology[2], engineered specifically with built-in causality to prevent false positives from supersaturation or non-specific binding.

Step-by-Step Methodology

-

Saturation Induction: Add an estimated 10% excess of solid sodium 2-cyano-4-phenylbutanoate to 5.0 mL of the target solvent in a sealed borosilicate glass vial.

-

Thermal Equilibration (37°C): Agitate the suspension at 37°C for 48 hours at 150 rpm. Causality: Elevating the temperature initially ensures complete breakdown of any kinetic crystalline traps, forcing the system into a state of maximum dissolution.

-

Phase Stabilization (25°C): Reduce the incubator temperature to 25°C and continue agitation for 24 hours. Causality: Cooling the system forces excess dissolved solute to precipitate, guaranteeing that the final measured concentration represents true thermodynamic equilibrium rather than a metastable supersaturated state[2].

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) must be used instead of Nylon or MCE. The lipophilic 4-phenylbutyl tail will non-specifically bind to Nylon, artificially lowering the measured solubility.

-

HPLC-UV Quantification: Dilute the filtrate and analyze via HPLC-UV at 210 nm using a C18 column. The mobile phase must contain 0.1% Trifluoroacetic acid (TFA). Causality: TFA protonates the α -cyano carboxylate anion into its neutral acid form, preventing secondary interactions with the stationary phase and eliminating peak tailing.

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Application Insight: Solvent-Driven Decarboxylative Cross-Coupling

The solubility profile of sodium 2-cyano-4-phenylbutanoate directly dictates its utility in advanced catalysis. A prime example is its use in Palladium-catalyzed decarboxylative benzylation[3].

In this workflow, the salt must be fully solubilized to interact with a Pd(II)-benzyl electrophile complex. If a solvent like Acetonitrile is used, the salt remains aggregated, and the reaction stalls. By utilizing a polar aprotic solvent like DMF or DMSO, the salt is fully dissolved, and the sodium cation is sequestered. The resulting "naked" α -cyano carboxylate anion undergoes rapid nucleophilic attack on the Pd-complex, followed by the extrusion of CO2 (decarboxylation) and reductive elimination to yield a highly functionalized β -aryl nitrile[3].

Fig 2: Solvation-driven decarboxylative benzylation of sodium 2-cyano-4-phenylbutanoate.

References

-

[1] Molport. Sodium 2-cyano-4-phenylbutanoate | 1798750-53-4. Retrieved from:[Link]

-

[3] Shang, R., Huang, Z., Xiao, X., Lu, X., Fu, Y., & Liu, L. (2012). Palladium-Catalyzed Decarboxylative Benzylation of α-Cyano Aliphatic Carboxylate Salts with Benzyl Electrophiles. Advanced Synthesis & Catalysis, 354(13), 2465-2472. Retrieved from:[Link]

-

[2] Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from:[Link]

Sources

Mechanism of action for 2-cyano-4-phenylbutanoate derivatives in drug discovery

An In-depth Technical Guide to the Mechanism of Action for 2-Cyano-4-Phenylbutanoate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-cyano-4-phenylbutanoate scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the mechanisms of action underpinning the pharmacological effects of its derivatives. We delve into the intricate molecular interactions and signaling pathways modulated by these compounds, with a particular focus on their roles in oncology, inflammation, and neuroprotection. This document synthesizes current understanding, presents detailed experimental protocols for mechanistic elucidation, and offers insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

Introduction: The 2-Cyano-4-Phenylbutanoate Scaffold - A Versatile Core in Medicinal Chemistry

The 2-cyano-4-phenylbutanoate framework is characterized by a central butanoate backbone, substituted with a cyano and a phenyl group at the second and fourth positions, respectively. The presence of the nitrile (cyano) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, alongside the phenyl ring, imparts unique physicochemical properties to these molecules.[1] These features allow for a wide range of chemical modifications, enabling the generation of diverse libraries of derivatives with tailored pharmacological profiles.

Derivatives of this scaffold have demonstrated significant potential in modulating key signaling pathways implicated in a variety of disease states.[2] Their biological activities are diverse, ranging from enzyme inhibition to the regulation of gene expression. This guide will dissect the primary mechanisms through which these compounds exert their effects, providing a foundational understanding for researchers engaged in their development and application.

Core Mechanisms of Action

The therapeutic potential of 2-cyano-4-phenylbutanoate derivatives stems from their ability to interact with multiple cellular targets and signaling cascades. The following sections detail the most well-documented mechanisms of action.

Modulation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response.[2] Under normal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2, which then translocates to the nucleus and activates the transcription of a suite of cytoprotective genes.[2]

Certain derivatives of cyano-containing compounds have been identified as potent activators of the Nrf2 pathway.[2] The electrophilic nature of the cyano group is hypothesized to interact with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex and thereby promoting Nrf2-mediated gene expression.[2] This mechanism provides a compelling rationale for the development of these compounds as therapeutic agents for diseases characterized by oxidative stress.

Figure 1: Proposed mechanism of Nrf2 activation by 2-cyano-4-phenylbutanoate derivatives.

Inhibition of the NF-κB Inflammatory Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2]

Derivatives of phenylbutanoic acid have demonstrated the ability to inhibit NF-κB signaling. The proposed mechanism involves the inhibition of IκB phosphorylation, thereby preventing the release and nuclear translocation of NF-κB. This anti-inflammatory action makes these compounds attractive candidates for the treatment of a wide range of inflammatory diseases.[2]

Figure 3: A general experimental workflow for the evaluation of 2-cyano-4-phenylbutanoate derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

2-cyano-4-phenylbutanoate derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins

This protocol is used to measure changes in the expression and activation of key proteins in the Nrf2 and NF-κB signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-IκB, anti-IκB, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Molecular Docking

This in silico protocol is used to predict the binding mode of a 2-cyano-4-phenylbutanoate derivative to its putative protein target.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)

Procedure:

-

Ligand Preparation: Generate the 3D structure of the 2-cyano-4-phenylbutanoate derivative and perform energy minimization.

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify the active site or binding pocket of the protein.

-

Docking Simulation: Run the docking algorithm to predict the binding poses of the ligand within the protein's active site.

-

Analysis: Analyze the docking results to identify the most favorable binding poses based on scoring functions. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Data Summary

The following table summarizes representative IC50 values for various cyano-phenyl derivatives against different cancer cell lines and enzymes.

| Compound Class | Target | Cell Line/Enzyme | IC50 Value | Reference |

| 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | Antitumor | H460 | 0.23 nM | [3] |

| 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | Antitumor | HT-29 | 0.65 nM | [3] |

| 2-Cyanopyrrole derivative (A12) | Tyrosinase | Mushroom Tyrosinase | 0.97 µM | [4] |

| 2-Substituted-4-phenoxypyridine (analogue 39) | Flt-3 | - | 2.18 nM | [5] |

| 2-Substituted-4-phenoxypyridine (analogue 39) | c-Met | - | 2.61 nM | [5] |

| Spiro-pentacylamide derivative (6o) | ACC1 | - | 0.527 µM | [6] |

| Spiro-pentacylamide derivative (6o) | ACC2 | - | 0.397 µM | [6] |

| Quinoxaline derivative (IV) | Antitumor | PC-3 | 2.11 µM | [7] |

Conclusion and Future Directions

Derivatives of the 2-cyano-4-phenylbutanoate scaffold represent a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to modulate key signaling pathways, such as the Nrf2 and NF-κB pathways, and to inhibit various enzymes, underscores their therapeutic potential in a wide range of diseases. The continued exploration of this chemical space, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds great promise for the discovery of novel and effective therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as on identifying novel molecular targets to further expand their therapeutic applications.

References

-

Taylor & Francis Online. Cyano groups – Knowledge and References. (URL: [Link])

-

ResearchGate. Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro | Request PDF. (URL: [Link])

-

PubMed. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. (URL: [Link])

-

PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (URL: [Link])

-

Frontiers in Chemistry. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (URL: [Link])

-

PubMed. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. (URL: [Link])

-

PubMed. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. (URL: [Link])

-

I.R.I.S. 2-Cyano-2-phenylpropanoic Acid Triggers the Back and Forth Motions of an Acid–Base-Operated Paramagnetic Molecular Switch. (URL: [Link])

-

MDPI. Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors. (URL: [Link])

-

ResearchGate. Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (URL: [Link])

-

PubMed. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. (URL: [Link])

-

IntechOpen. Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. (URL: [Link])

-

MDPI. Developments of Cyanobacteria for Nano-Marine Drugs: Relevance of Nanoformulations in Cancer Therapies. (URL: [Link])

-

Journal of Applied Pharmaceutical Science. Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (URL: [Link])

-

Preprints.org. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (URL: [Link])

-

RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. (URL: [Link])

-

American Epilepsy Society. clarification of the mechanism of action of cenobamate. (URL: [Link])

-

MDPI. Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. (URL: [Link])

-

MDPI. Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. (URL: [Link])

-

PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. (URL: [Link])

Sources

- 1. Methyl 4-cyano-4-(2-cyano-3-fluorophenyl)-4-phenylbutanoate (400086-50-2) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 5. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomolther.org [biomolther.org]

Toxicity and hazard classification of sodium 2-cyano-4-phenylbutanoate

An In-depth Technical Guide to the Toxicological and Hazard Assessment of Novel Phenylbutanoate Derivatives

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and determining the hazard classification of novel chemical entities, using sodium 2-cyano-4-phenylbutanoate as a representative case study. Given the limited publicly available toxicological data for this specific compound, this document emphasizes a systematic, tiered approach to hazard assessment based on internationally recognized standards. It is designed for researchers, toxicologists, and drug development professionals who are tasked with characterizing the safety profile of new chemical substances. The guide details the rationale behind key toxicological endpoints, provides step-by-step experimental protocols derived from authoritative OECD guidelines, and illustrates how to translate empirical data into a globally harmonized hazard classification.

Introduction: The Challenge of Novel Chemical Entities

Sodium 2-cyano-4-phenylbutanoate is a derivative of butyric acid, a class of compounds with diverse applications, from pharmaceutical intermediates to agrochemicals.[1][2] The introduction of cyano- and phenyl- functional groups creates a unique chemical entity whose toxicological properties cannot be reliably extrapolated from parent compounds without empirical investigation. When direct toxicity data is absent, a structured, evidence-based assessment strategy is paramount for ensuring human health and environmental safety.

This guide outlines such a strategy. It is not a data sheet for sodium 2-cyano-4-phenylbutanoate, but rather a methodological whitepaper on how to generate and interpret the necessary data for this or any similar novel compound. We will proceed from initial hazard identification strategies to detailed toxicological profiling and conclude with the principles of hazard communication as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4]

A Tiered Strategy for Hazard Identification

A robust toxicological assessment begins with a tiered, hierarchical approach that prioritizes existing data and progresses from computational and in vitro methods to in vivo studies only when necessary. This strategy, consistent with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), ensures a resource-efficient and ethically sound evaluation.[5]

The logical workflow for assessing a novel chemical like sodium 2-cyano-4-phenylbutanoate is as follows:

Caption: Tiered workflow for novel chemical hazard assessment.

Toxicological Profile Assessment: Core Endpoints

The following sections detail the experimental methodologies for key toxicological endpoints, grounded in the OECD Guidelines for the Testing of Chemicals. These guidelines are the international standard, and data generated using them are subject to Mutual Acceptance of Data (MAD) across OECD member countries.[5][6]

Acute Oral Systemic Toxicity

Causality & Rationale: This test determines the potential for a substance to cause adverse health effects from a single oral dose. The result, an LD₅₀ (Lethal Dose, 50%) or an Acute Toxicity Estimate (ATE), is a critical parameter for GHS classification and for setting dose levels in subsequent repeat-dose studies.[7]

Experimental Protocol (Adapted from OECD Test Guideline 420: Fixed Dose Procedure) [7]

-

Principle: A stepwise procedure using a small number of animals (typically female rats) to identify a dose causing evident toxicity but not mortality, allowing for classification.

-

Animal Selection: Use healthy, young adult rats (8-12 weeks old) from a common laboratory strain. Females are generally considered more sensitive.[7] Animals should be acclimatized for at least 5 days.

-

Dose Level Selection:

-

Prior to the study, all available information (e.g., data on structurally related compounds like Sodium 4-Phenylbutyrate) should be reviewed to select the starting dose.[7] Safety data sheets for related compounds suggest low acute toxicity, but this must be confirmed.[8][9]

-

The fixed dose levels are 5, 50, 300, and 2000 mg/kg body weight.

-

In the absence of other information, a starting dose of 300 mg/kg is recommended.[7]

-

-

Procedure:

-

Sighting Study: Dose one animal at the selected starting dose.

-

Observation: If the animal survives, dose four more animals sequentially at the same dose. If the animal shows evident toxicity, dose the next animal at the next lower dose level. If the animal dies, dose the next animal at the next lower dose level.

-

Main Study: Based on the sighting study, dose a total of five animals at a level expected to produce evident toxicity.

-

-

Administration: Administer the substance in a single dose by gavage using a stomach tube. The vehicle should be aqueous unless the substance's properties dictate otherwise (e.g., corn oil).

-

Observation Period: Observe animals for clinical signs (changes in skin, fur, eyes, respiration, autonomic/CNS effects, etc.) frequently on the day of dosing and at least daily thereafter for 14 days.[7] Record body weights at regular intervals.

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

Data Presentation:

| Test Substance | Strain/Sex | Starting Dose (mg/kg) | Outcome at Test Dose (mg/kg) | GHS Category |

| Sodium 2-cyano-4-phenylbutanoate | Rat/Female | 300 (Illustrative) | No mortality at 2000 | Category 5 or Unclassified |

| Hypothetical Substance X | Rat/Female | 300 (Illustrative) | 2/5 deaths at 300 | Category 4 |

Germ Cell Mutagenicity

Causality & Rationale: This endpoint assesses the potential for a chemical to cause mutations in germ cells, which can be passed to offspring. The bacterial reverse mutation test (Ames test) is a standard initial screen for gene mutation potential.

Experimental Protocol (Adapted from OECD Test Guideline 471: Bacterial Reverse Mutation Test)

-

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation (reversions).

-

Strains: At least five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: Since many chemicals only become mutagenic after metabolism, the test is performed both with and without an exogenous metabolic activation system (the S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

-

Procedure (Plate Incorporation Method):

-

To a test tube, add 2 mL of molten top agar.

-

Add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution, and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).

-

Vortex and pour onto the surface of a minimal glucose agar plate.

-

Incubate at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control. A common threshold is a two-fold increase in revertants for most strains.

-

Hazard Classification and Communication

Once toxicological data are generated, they must be translated into a standardized hazard classification. The GHS provides a logical framework for this process, ensuring that hazards are communicated consistently worldwide through labels and Safety Data Sheets (SDS).[10][11]

The classification process for acute oral toxicity is a prime example of this data-to-hazard translation:

Caption: GHS classification workflow for acute oral toxicity.

GHS Classification Table (Health Hazards)

| Hazard Class | GHS Category | Triggering Data (Illustrative) | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | 4 | ATE = 500 mg/kg | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Reversible skin irritation observed (OECD TG 439) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | Reversible eye irritation observed (OECD TG 492) | Warning | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Not Classified | Negative in Ames test (OECD TG 471) | - | - |

Note: The data in this table is purely illustrative and must be determined experimentally for sodium 2-cyano-4-phenylbutanoate.

Conclusion and Recommendations

The toxicological assessment of a novel chemical substance such as sodium 2-cyano-4-phenylbutanoate requires a methodical, tiered approach grounded in internationally validated protocols. In the absence of specific data, this guide provides the necessary framework for its generation and interpretation.

Recommendations for Sodium 2-cyano-4-phenylbutanoate:

-

Initiate Assessment: Begin with Phase 1 of the outlined strategy, conducting a thorough literature search for analogues and performing in silico modeling to predict potential liabilities.

-

Prioritize In Vitro: Proceed to Phase 2, starting with a bacterial reverse mutation assay (Ames test) and in vitro skin and eye irritation tests. These data are foundational for an initial safety assessment.

-

Evaluate Need for In Vivo: The necessity for Phase 3 (in vivo) studies should be dictated by the results of the preceding phases and the intended use and potential exposure scenarios for the compound. If significant human exposure is anticipated, an acute oral toxicity study (OECD TG 420) is a minimum requirement for classification.

By following this structured approach, researchers and drug development professionals can build a robust and reliable safety profile for any new chemical entity, ensuring regulatory compliance and the protection of human health.

References

-

United Nations Economic Commission for Europe. (2025). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Eleventh Revised Edition. UNECE. [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). GHS: Globally Harmonized System of Classification and Labelling of Chemicals. Anzen-site. [Link]

-

OECD. (2009). OECD Guideline for the Testing of Chemicals, No. 412: Subacute Inhalation Toxicity: 28-Day Study. OECD Publishing. [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. OECD. [Link]

-

CS Regulatory Ltd. (n.d.). GHS Globally Harmonized System of Classification and Labelling of Chemicals. [Link]

-

International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). ILO. [Link]

-

Wikipedia. (2024). Globally Harmonized System of Classification and Labelling of Chemicals. [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

-

OECD. (2018). OECD Guideline for the Testing of Chemicals, No. 453: Combined Chronic Toxicity/Carcinogenicity Studies. OECD Publishing. [Link]

-

LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Phenylbutyrate Sodium. [Link]

-

ChemDmart. (n.d.). Safety Data Sheet: Sodium Phenylbutyrate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. un-ilibrary.org [un-ilibrary.org]

- 4. ilo.org [ilo.org]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. chemdmart.com [chemdmart.com]

- 10. GHS Globally Harmonized System of Classification and Labelling of Chemicals - Services - CS Regulatory Ltd [csregulatory.com]

- 11. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

The Sodium 2-Cyano-4-Phenylbutanoate Scaffold: A Technical Guide to Reactivity, Workflows, and Advanced Synthetic Applications

Executive Summary & Chemical Identity

Sodium 2-cyano-4-phenylbutanoate (CAS: 1798750-53-4) is a highly versatile, bifunctional small-molecule scaffold widely utilized in modern synthetic chemistry. With a molecular formula of C11H10NNaO2 and a molecular weight of 211.19 g/mol , it features both a nucleophilic α -carbon (activated by the electron-withdrawing cyano group) and a carboxylate leaving group 1. This dual-activation makes it an exceptional enolate equivalent for decarboxylative cross-couplings, superacid-catalyzed cyclizations, and the asymmetric construction of all-carbon quaternary stereocenters.

Core Mechanistic Pathways and Causality

Palladium-Catalyzed Decarboxylative Benzylation

The Causality of the Scaffold: Traditional α -arylation or alkylation of nitriles requires strong, moisture-sensitive bases (e.g., LDA, NaH) to deprotonate the α -carbon, which often leads to over-alkylation (dialkylation) and poor functional group tolerance. By utilizing the sodium or potassium salt of 2-cyano-4-phenylbutanoate, chemists bypass the need for strong bases. The carboxylate group serves as a traceless activating group. Upon heating with a Palladium(0) catalyst, the carboxylate undergoes extrusion of CO2, generating a stabilized, transient α -cyano carbanion that immediately participates in reductive elimination with a benzyl electrophile. This ensures mono-alkylation and allows for the presence of base-sensitive functional groups (e.g., enolizable ketones) 2.

Pd-Catalyzed Decarboxylative Benzylation Cycle.

Superacid-Catalyzed Intramolecular Cyclization

The Causality of the Scaffold: The cyano group is typically a poor electrophile. However, in the presence of superacids like Trifluoromethanesulfonic acid (TFSA), the nitrile is protonated to form a highly reactive nitrilium ion. The 4-phenylbutanoate backbone is perfectly spaced to allow an intramolecular Friedel-Crafts-type electrophilic aromatic substitution. The geminal substitution (cyano and ester/carboxylate) prevents premature deprotonation and drives the equilibrium toward the formation of a six-membered β -enamino ester or 1-tetralone derivative. This superelectrophilic activation bypasses the need for pre-functionalized aromatic rings 3.

Superacid-Catalyzed Intramolecular Cyclization Pathway.

Experimental Protocols: Self-Validating Systems

Protocol A: Pd-Catalyzed Decarboxylative Benzylation

Objective: Synthesis of tertiary β -aryl nitriles via decarboxylative cross-coupling. Validation Checkpoint: The continuous evolution of CO2 gas during the heating phase is a direct indicator of successful transmetalation and decarboxylation. If gas evolution ceases prematurely, catalyst deactivation has occurred.

Methodology:

-

Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (5 mol%), XPhos ligand (10 mol%), and sodium 2-cyano-4-phenylbutanoate (1.5 equiv).

-

Solvent Addition: Add anhydrous mesitylene (0.2 M) to the mixture.

-

Electrophile Addition: Inject the benzyl chloride derivative (1.0 equiv) into the suspension.

-

Reaction Execution: Seal the tube, transfer to a heating block, and stir at 110 °C for 16 hours. Causality note: 110 °C is the precise activation energy threshold required to drive the extrusion of CO2 from the Pd(II)-carboxylate intermediate without degrading the catalyst.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (3x volume) and wash with saturated aqueous NH4Cl to quench any unreacted carbanion, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the mono-benzylated nitrile.

Protocol B: Superacid-Catalyzed Cyclization to β -Enamino Esters

Objective: Intramolecular cyclization of the 2-cyano-4-phenylbutanoate scaffold to form a 6-membered ring. Validation Checkpoint: The absence of deuterium incorporation at the α -position when using TFSA-d in pilot runs confirms that deprotonation is not the rate-determining step; nitrilium formation is the critical driver.

Methodology:

-

Preparation: Convert sodium 2-cyano-4-phenylbutanoate to its corresponding methyl ester (methyl 2-cyano-4-phenylbutyrate) via standard alkylation with MeI or Fischer esterification.

-

Superacid Activation: In a flame-dried flask under N2, cool anhydrous Trifluoromethanesulfonic acid (TFSA, 50-100 equiv) to 0 °C.

-

Addition: Add the methyl 2-cyano-4-phenylbutyrate dropwise to the stirring TFSA. Causality note: The massive excess of TFSA acts as both solvent and superelectrophile generator, suppressing intermolecular side reactions and favoring intramolecular cyclization.

-

Cyclization: Warm the reaction to 25 °C and stir for 48 hours.

-

Quenching: Carefully pour the highly acidic mixture over crushed ice to hydrolyze the intermediate.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases.

-

Isolation: Dry over Na2SO4, concentrate, and purify via column chromatography to yield the 6-membered β -enamino ester (typically ~84% yield).

Quantitative Data & Comparative Yields

The following table summarizes the quantitative yields of various transformations utilizing the 2-cyano-4-phenylbutanoate scaffold across different catalytic systems:

| Substrate / Scaffold Form | Reaction Type | Catalyst / Reagents | Major Product | Yield (%) | Ref |

| Potassium 2-cyano-4-phenylbutanoate | Decarboxylative Benzylation | Pd(OAc)2, Benzyl chloride | Tertiary β -aryl nitrile | 70–85% | 2 |

| Methyl 2-cyano-4-phenylbutyrate | Superacid Cyclization | TFSA (25 °C, 48 h) | 6-membered β -enamino ester | 84% | 3 |

| Ethyl 2-cyano-4-phenylbutanoate | Hydrolysis | LiOH, MeOH/H2O | 2-cyano-4-phenylbutyric acid | >90% | 4 |

| Methyl 2-cyano-4-phenylbutanoate | Hydrogenolysis | Zn-AcOH | Functionalized propane deriv. | 69% | 5 |

Conclusion

The sodium 2-cyano-4-phenylbutanoate scaffold is a powerful tool in the arsenal of synthetic chemists and drug development professionals. By leveraging its dual-functional nature—acting as both a masked carbanion via decarboxylation and a superelectrophile precursor under strongly acidic conditions—researchers can execute complex, regioselective, and asymmetric transformations without the harsh, base-heavy conditions traditionally associated with nitrile chemistry.

References

- CymitQuimica. "Sodium 2-cyano-4-phenylbutanoate (CAS: 1798750-53-4) Product Information.

- The Journal of Organic Chemistry (ACS). "Superacid-Catalyzed Intramolecular Cyclization Reaction of Arylcyanopropionate: Geminal Substitution Effect on Superelectrophilicity.

- ResearchGate.

- The Journal of Organic Chemistry (ACS). "Regioselective Hydrogenolysis of Donor–Acceptor Cyclopropanes with Zn-AcOH Reductive System.

- Scholaris.ca. "Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds.

Sources

Application Note: Advanced Alkylation Protocols for Sodium 2-Cyano-4-phenylbutanoate

Introduction & Mechanistic Rationale

Sodium 2-cyano-4-phenylbutanoate (CAS: 1798750-53-4) is a highly versatile, bifunctional aliphatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. Structurally, it features a nitrile group, a pre-formed sodium carboxylate, and a phenethyl tail.

The strategic advantage of utilizing the sodium salt over the corresponding ester or free acid lies in its dual reactivity profile:

-

Dianion Generation: The carboxylate moiety inherently protects the carbonyl carbon from nucleophilic attack by strong bases. This directs deprotonation exclusively to the acidic α -carbon, forming a highly reactive dianion without the risk of ester hydrolysis or Claisen-type self-condensation.

-

Traceless Activation (Decarboxylation): The carboxylate acts as a traceless activating group. Under transition-metal catalysis, the salt readily undergoes anion exchange and subsequent extrusion of CO₂, generating a metal-bound cyanoalkyl intermediate that can be coupled with various electrophiles[2].

This guide details two field-proven protocols for the alkylation of sodium 2-cyano-4-phenylbutanoate, engineered for scalability, high chemoselectivity, and self-validation.

Protocol A: α -Alkylation via Dianion Generation

Design & Causality: To alkylate the α -position via classical substitution, the mono-sodium salt must be converted into a dianion. Using lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures that deprotonation occurs rapidly while suppressing undesired nitrile addition. Following electrophilic quench, the resulting α -alkylated carboxylate is acidified to the free β -cyano acid, which is thermally decarboxylated to yield the final substituted nitrile.

Reagents & Equipment

-

Substrate: Sodium 2-cyano-4-phenylbutanoate (1.0 equiv)[1]

-

Base: LDA (1.05 equiv, 2.0 M in THF/heptane/ethylbenzene)

-

Electrophile: Primary alkyl halide or benzyl bromide (1.1 equiv)

-

Solvent: Anhydrous THF (0.2 M)

-

Equipment: Flame-dried Schlenk flask, argon manifold, dry ice/acetone bath.

Step-by-Step Methodology

-

Preparation: Suspend sodium 2-cyano-4-phenylbutanoate in anhydrous THF (0.2 M) under a positive pressure of argon. Cool the suspension to -78 °C.

-

Deprotonation: Add LDA (1.05 equiv) dropwise over 15 minutes.

-

Causality: The heterogeneous suspension will gradually solubilize into a clear/pale-yellow solution as the lithium-sodium dianion forms. The slight excess of LDA (0.05 equiv) acts as a scavenger for adventitious moisture. Stir for 45 minutes at -78 °C.

-

-

Validation Checkpoint: Quench a 0.1 mL reaction aliquot into D₂O at -78 °C. Extract with Et₂O and analyze via ¹H-NMR. Quantitative dianion formation is confirmed by the complete disappearance of the α -proton singlet (typically ~3.8 ppm) and the incorporation of deuterium.

-

Alkylation: Add the alkyl halide (1.1 equiv) neat or as a THF solution dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching & Decarboxylation: Quench the reaction with 1 M HCl until the aqueous layer reaches pH < 3. Extract the organic layer, concentrate in vacuo, and heat the crude residue in toluene at 110 °C for 4 hours to induce thermal decarboxylation.

-

Purification: Purify the resulting α -alkylated nitrile via silica gel flash chromatography.

Workflow for the alpha-alkylation and decarboxylation of sodium 2-cyano-4-phenylbutanoate.

Protocol B: Palladium-Catalyzed Decarboxylative Arylation

Design & Causality: Traditional α -arylation of nitriles requires strong bases and is notoriously prone to polyalkylation[3]. Decarboxylative cross-coupling circumvents this by utilizing the pre-formed sodium carboxylate as a leaving group. Palladium inserts into the aryl halide, undergoes transmetalation with the cyanoalkanoate salt, and extrudes CO₂ to form the C-C bond[2]. This protocol operates under neutral conditions, preserving base-sensitive functional groups.

Reagents & Equipment

-

Substrate: Sodium 2-cyano-4-phenylbutanoate (1.5 equiv)

-

Electrophile: Aryl halide or heteroaryl halide (1.0 equiv)

-

Catalyst System: Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%)

-

Solvent: Mesitylene/DMF (4:1 v/v, 0.1 M)

-

Equipment: Pressure tube or sealed microwave vial, argon-filled glovebox.

Step-by-Step Methodology

-

Catalyst Activation: In an argon-filled glovebox, charge a pressure tube with Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Add 1 mL of degassed mesitylene and stir for 10 minutes until a dark red/purple homogeneous solution forms.

-

Reagent Addition: Add sodium 2-cyano-4-phenylbutanoate (1.5 equiv) and the aryl halide (1.0 equiv).

-

Causality: An excess of the sodium salt (1.5 equiv) is employed to compensate for any adventitious protonation or competitive thermal degradation prior to transmetalation.

-

-

Solvent & Heating: Add the remaining mesitylene/DMF solvent mixture. Seal the tube, remove it from the glovebox, and heat to 110 °C in an oil bath for 16 hours.

-

Validation Checkpoint: Monitor the reaction vessel via an inline IR spectrometer or a bubbler attached to a vent needle. The cessation of CO₂ evolution (IR stretch at ~2340 cm⁻¹) serves as a real-time kinetic indicator of complete decarboxylation.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine to remove DMF and residual inorganic salts. Dry over Na₂SO₄ and concentrate.

-

Purification: Isolate the α -aryl nitrile via automated flash chromatography.

Catalytic cycle for the Pd-catalyzed decarboxylative arylation of the cyanoalkanoate salt.

Quantitative Data & Optimization Summary

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal pathway based on their target electrophile.

| Protocol | Reagents / Catalyst | Base / Additive | Temp (°C) | Optimal Electrophile Scope | Typical Yield | Key Advantage |

| A: Dianion Alkylation | LDA (1.05 eq) | None | -78 to 25 | Primary alkyl halides, allylic/benzylic halides | 75–88% | Catalyst-free, highly scalable, rapid reaction times. |

| B: Decarboxylative Coupling | Pd₂(dba)₃ / XPhos | None (Salt is pre-formed) | 80–110 | Aryl halides, vinyl halides, sterically hindered R-X | 65–82% | Access to α -aryl nitriles, neutral conditions, prevents polyalkylation. |

References

-

Transition metal-catalyzed decarboxylative cross-coupling reactions - Angewandte Chemie International Edition, 2011, 50: 4470–4474.[2] URL:[Link]

-

Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds - Scholaris, University of Toronto.[3] URL:[Link]

-

Copper Catalyzed Decarboxylative Alkynylation of Quaternary α-Cyano Acetate Salts - Organic Letters, ACS Publications, 2013.[4] URL: [Link]

Sources

Application Note: Advanced Synthesis of Functionalized Nitriles Utilizing Sodium 2-cyano-4-phenylbutanoate (CAS 1798750-53-4)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary

The synthesis of complex nitriles and α-cyano amides is a cornerstone in the development of pharmaceutical intermediates and bioactive small molecules. Sodium 2-cyano-4-phenylbutanoate (CAS 1798750-53-4) serves as a highly versatile, bench-stable building block for these synthetic pathways[1]. As the sodium salt of an α-cyano carboxylic acid, it bypasses the inherent instability (premature decarboxylation) often associated with free α-cyano acids during storage.

This application note details two divergent, field-proven methodologies utilizing this scaffold:

-

Thermal Decarboxylation to yield 4-phenylbutanenitrile, a linear nitrile precursor.

-

Peptide-Coupling Amidation to synthesize complex α-cyano amides, specifically 2-cyano-4-phenyl-N-(quinolin-8-yl)butanamide, which are critical substrates for downstream palladium-catalyzed C(sp3)–H arylation[2].

Mechanistic Pathway & Workflow Design

The utility of CAS 1798750-53-4 lies in its dual reactivity profile. The carboxylate moiety can either be eliminated via thermal decarboxylation to generate a primary nitrile or activated for nucleophilic acyl substitution.

In the amidation pathway, the sodium salt must first be gently acidified to the free acid (2-cyano-4-phenylbutanoic acid). Because α-cyano acids are prone to spontaneous decarboxylation at elevated temperatures, the subsequent coupling step must be performed under mild, room-temperature conditions using highly efficient coupling reagents (EDCI/HOBt) to trap the acid before degradation occurs[2].

Reaction pathway for the divergent synthesis of nitriles from CAS 1798750-53-4.

Experimental Protocols

Protocol A: Synthesis of 4-Phenylbutanenitrile via Thermal Decarboxylation

Objective: To cleanly remove the carboxylate group while preserving the nitrile functionality.

Scientific Rationale: Direct heating of the sodium salt is inefficient. The salt must be converted to the free acid in a biphasic system to prevent premature, uncontrolled decarboxylation in the aqueous phase. Toluene is selected as the extraction and reaction solvent because its boiling point (110 °C) provides the exact thermal energy required to drive the extrusion of CO2.

Step-by-Step Methodology:

-

Acidification: Suspend Sodium 2-cyano-4-phenylbutanoate (10.0 mmol, 2.11 g) in a biphasic mixture of ethyl acetate (30 mL) and distilled water (30 mL) and cool to 0 °C in an ice bath.

-

Protonation: Slowly add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 2. Caution: Rapid addition can cause localized heating and premature loss of CO2.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an additional 20 mL of ethyl acetate. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

-

Solvent Exchange: Evaporate the ethyl acetate under reduced pressure (temperature not exceeding 30 °C) to yield the crude 2-cyano-4-phenylbutanoic acid as a viscous oil.

-

Decarboxylation: Immediately dissolve the crude acid in anhydrous toluene (25 mL). Equip the flask with a reflux condenser and heat to 110 °C for 4 hours. The evolution of CO2 gas will be visible.

-

Purification: Cool the reaction to room temperature, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford 4-phenylbutanenitrile.

Protocol B: Synthesis of 2-Cyano-4-phenyl-N-(quinolin-8-yl)butanamide

Objective: To synthesize a bidentate directing-group-bearing α-cyano amide for downstream C-H functionalization[2].

Scientific Rationale: To avoid the thermal degradation described in Protocol A, the coupling must occur at room temperature. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) are utilized to form a highly reactive, yet stable, active ester intermediate. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to ensure the 8-aminoquinoline remains nucleophilic without hydrolyzing the active ester[2].

Step-by-Step Methodology:

-

Intermediate Generation: Generate the crude 2-cyano-4-phenylbutanoic acid (1.0 mmol, ~189 mg) from CAS 1798750-53-4 using steps 1-4 from Protocol A. Do not apply heat during solvent removal.

-

Reagent Assembly: In a flame-dried round-bottom flask flushed with inert gas (N2 or Ar), dissolve the crude acid in anhydrous CH2Cl2 (10 mL).

-

Activation: Add 8-aminoquinoline (145 mg, 1.0 mmol), EDCI (163 mg, 1.05 mmol), and HOBt·H2O (161 mg, 1.05 mmol) to the solution[2].

-

Base Addition: Add DIPEA (387 mg, 3.0 mmol) dropwise. The reaction mixture should be stirred continuously at room temperature (20-25 °C) overnight (approx. 12-16 hours)[2].

-

Workup: Quench the reaction by adding distilled water (10 mL). Extract the biphasic mixture with CH2Cl2 (2 × 10 mL).

-

Washing & Drying: Wash the combined organic layers sequentially with water (10 mL) and brine (10 mL). Dry over anhydrous MgSO4 and concentrate in vacuo[2].

-

Isolation: Purify the crude residue via flash column chromatography to yield the pure α-cyano amide.

Quantitative Data & Yield Analysis

The following table summarizes the expected outcomes, reaction parameters, and analytical markers for the protocols described above, ensuring a self-validating framework for the bench scientist.

| Parameter | Protocol A: Thermal Decarboxylation | Protocol B: Amide Coupling[2] |

| Starting Material | CAS 1798750-53-4 (10.0 mmol) | CAS 1798750-53-4 (1.0 mmol) |

| Key Reagents | 1M HCl, Toluene | 8-aminoquinoline, EDCI, HOBt, DIPEA |

| Reaction Temperature | 110 °C (Reflux) | 20-25 °C (Room Temperature) |

| Reaction Time | 4 Hours | 12-16 Hours (Overnight) |

| Target Product | 4-phenylbutanenitrile | 2-Cyano-4-phenyl-N-(quinolin-8-yl)butanamide |

| Expected Yield | 85 - 90% | 75 - 82% |

| Primary Analytical Marker | Disappearance of C=O stretch (~1710 cm⁻¹) in IR | Shift of C=O stretch to amide region (~1680 cm⁻¹) |

| Stability Note | Product is highly stable at RT | Store below 4 °C to prevent amide hydrolysis |

References

-

MolPort Chemical Database. "sodium 2-cyano-4-phenylbutanoate | 1798750-53-4". MolPort. Available at:[Link]

-

Zeng, X., et al. "Palladium-Catalyzed Direct Arylation of C(sp3)–H Bonds of α-Cyano Aliphatic Amides". Organic Letters (ACS Publications), 2015. Available at:[Link]

Sources

Application Note: Optimizing Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium 2-cyano-4-phenylbutanoate

An Application Guide for Drug Development Professionals

Abstract

The synthesis of α-aryl nitriles is a cornerstone in medicinal chemistry, as this motif is a precursor to a wide array of bioactive molecules, including carboxylic acids, amides, and primary amines.[1] This application note provides a comprehensive guide to the optimal reaction conditions for the palladium-catalyzed decarboxylative cross-coupling of sodium 2-cyano-4-phenylbutanoate with various aryl electrophiles. By leveraging a decarboxylative strategy, this method utilizes a stable and readily accessible carboxylic acid salt, circumventing the need for pre-formed, often sensitive organometallic reagents.[2] We will explore the mechanistic underpinnings of this transformation, detail the critical roles of the catalyst, ligand, solvent, and temperature, and provide a robust, field-proven protocol for researchers in drug development and process chemistry.

Mechanistic Rationale and Key Considerations

The cross-coupling of sodium 2-cyano-4-phenylbutanoate proceeds via a decarboxylative pathway, a powerful strategy for forming carbon-carbon bonds by extruding CO2.[2][3] The generally accepted mechanism for this palladium-catalyzed transformation involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting.

The catalytic cycle typically involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide or carbon-triflate bond of the aryl electrophile. This is often the rate-determining step.[4][5]

-

Salt Metathesis: The resulting Pd(II) complex undergoes a ligand exchange with sodium 2-cyano-4-phenylbutanoate to form a palladium(II) carboxylate intermediate.[4]

-

Decarboxylation: This is the turnover-limiting step where the carboxylate group is expelled as carbon dioxide (CO2), generating a new organopalladium(II) intermediate.[4] This step is thermally driven and is a key reason for the elevated temperatures required.

-

Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired α-aryl nitrile product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]

Caption: Generalized catalytic cycle for decarboxylative cross-coupling.

Optimization of Reaction Parameters

The success of this cross-coupling reaction is highly dependent on the careful selection of several interdependent parameters.[6]

Palladium Catalyst Source

The choice of the palladium source is the first step in building an effective catalytic system. While simple salts like Pd(OAc)2 or complexes like Pd2(dba)3 are effective, modern, well-defined precatalysts offer significant advantages in terms of air stability, ease of handling, and reliable generation of the active Pd(0) species.[7][8]

-

Recommendation: For initial screening, a Buchwald-style G3 precatalyst (e.g., SPhos Pd G3) is recommended due to its high activity and stability.[7] Catalyst loadings are typically in the range of 0.5-2 mol%. For large-scale synthesis, loadings can often be reduced to as low as 0.1 mol%.[9][10]

Ligand Selection: The Key to Reactivity

The ancillary ligand is arguably the most critical component for achieving high yields. It stabilizes the palladium center, influences its electronic properties, and modulates its steric environment.[11] For decarboxylative couplings of substrates with α-cyano groups, bulky and electron-rich phosphine ligands have proven to be superior.[1][12] These ligands promote the crucial oxidative addition and reductive elimination steps.[11]

-

Recommended Ligands:

The Electrophilic Coupling Partner

The reactivity of the aryl electrophile follows the general trend of C-I > C-OTf > C-Br >> C-Cl, which is related to the bond dissociation energy.[5][13]

-

Aryl Iodides and Bromides: These are excellent starting points for optimization as they are generally highly reactive.

-

Aryl Triflates: Readily accessible from phenols, they are also effective coupling partners, sometimes allowing for lower reaction temperatures.[1]

-

Aryl Chlorides: While more challenging due to the strength of the C-Cl bond, their use is economically advantageous. Successful coupling of aryl chlorides typically requires more active catalyst systems (e.g., those with RuPhos or similar ligands) and potentially higher temperatures.[10][12]

Solvent and Temperature

These reactions require high temperatures (typically 120–140 °C) to facilitate the turnover-limiting decarboxylation step.[4][12] Therefore, high-boiling point, non-polar, or polar aprotic solvents are necessary.

-

Recommended Solvents:

The solvent is not merely an inert medium; it influences catalyst solubility and stability and can affect reaction rates.

The Role of the Base

A significant advantage of this decarboxylative approach is that it often proceeds efficiently without the need for an external inorganic base.[9][10] The sodium carboxylate starting material can serve as a mild base, and the reaction tolerates functional groups that are sensitive to strong bases, such as enolizable ketones.[12] This "additive-free" nature simplifies the reaction setup and workup, producing only CO2 and NaCl as stoichiometric byproducts.[9][10]

Optimized Experimental Protocol

This protocol provides a robust starting point for the decarboxylative cross-coupling of sodium 2-cyano-4-phenylbutanoate with an aryl bromide.

Materials:

-

Sodium 2-cyano-4-phenylbutanoate (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

SPhos Pd G3 Precatalyst (2 mol %)

-

SPhos (2 mol %)

-

Anhydrous Dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), sodium 2-cyano-4-phenylbutanoate (0.6 mmol, 1.2 equiv), SPhos Pd G3 precatalyst (0.01 mmol, 2 mol %), and additional SPhos ligand (0.01 mmol, 2 mol %).

-

Seal the vessel with a septum or screw cap.

-